molecular formula C18H19NO B1324838 4-(Pyrrolidinomethyl)benzophenone CAS No. 898775-89-8

4-(Pyrrolidinomethyl)benzophenone

Cat. No. B1324838
CAS RN: 898775-89-8
M. Wt: 265.3 g/mol
InChI Key: ATSFRKNYZQYHSN-UHFFFAOYSA-N
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Description

“4-(Pyrrolidinomethyl)benzophenone” is a chemical compound with the molecular formula C18H19NO . It is also known as “(4-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone” and has a molecular weight of 279.38 .


Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts reactions or organometallic routes . For instance, the synthesis of benzophenone derivatives has been achieved through photochemical hydrogen atom transfer (HAT) events to generate the carbon-centered radicals needed for alkylation .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidinomethyl)benzophenone” can be represented by the InChI code "1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3" . Further structural analysis would require more specific data or computational studies.

Scientific Research Applications

Antimicrobial Activity

4-(Pyrrolidinomethyl)benzophenone: derivatives exhibit significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. Their mechanism of action often involves disrupting cell wall synthesis or interfering with essential bacterial enzymes .

Anticancer Activity

The pyrrolidinone moiety present in 4-(Pyrrolidinomethyl)benzophenone is known to induce apoptosis in cancer cells. Research has shown that these compounds can be effective against certain types of cancer by inhibiting cell proliferation and inducing cell death. This makes them promising candidates for chemotherapy drug development .

Anti-inflammatory Activity

Compounds containing 4-(Pyrrolidinomethyl)benzophenone have been found to possess anti-inflammatory properties. They can be used to treat inflammatory conditions by reducing the production of pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Antidepressant Activity

The structural complexity of 4-(Pyrrolidinomethyl)benzophenone allows for interaction with neural receptors, potentially leading to antidepressant effects. By modulating neurotransmitter systems, these compounds could be used to develop new treatments for depression and other mood disorders .

Anti-HCV Activity

Hepatitis C virus (HCV) is a significant global health concern, and 4-(Pyrrolidinomethyl)benzophenone derivatives show promise as anti-HCV agents. They can inhibit the replication of the virus, providing a potential pathway for the development of novel antiviral drugs .

Industrial Applications

Beyond biomedical applications, 4-(Pyrrolidinomethyl)benzophenone also finds use in various industrial processes. Its chemical structure can be utilized in the synthesis of polymers, coatings, and other materials that require specific molecular properties such as stability and reactivity .

Safety and Hazards

The safety data sheet for benzophenone indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSFRKNYZQYHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642728
Record name Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidinomethyl)benzophenone

CAS RN

898775-89-8
Record name Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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